molecular formula C25H21N3O4S2 B2576853 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide CAS No. 442557-21-3

4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide

Cat. No.: B2576853
CAS No.: 442557-21-3
M. Wt: 491.58
InChI Key: PKRMXHDAVFGNLP-UHFFFAOYSA-N
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Description

4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a sophisticated synthetic compound designed for advanced medicinal chemistry and drug discovery research. It features a unique hybrid structure combining a chromenothiazole core with a benzyl-methyl-sulfonamide group. The N-(thiazol-2-yl)benzamide moiety is a recognized pharmacophore in medicinal chemistry, with studies showing that analogs based on this scaffold can act as potent and selective antagonists for specific biological targets, such as the Zinc-Activated Channel (ZAC), and serve as negative allosteric modulators . The integration of the sulfonamide functionality is a strategic modification known to enhance the physicochemical and pharmacological properties of molecules, potentially improving target binding, solubility, and metabolic stability . This makes the compound a highly versatile intermediate or tool molecule for researchers investigating enzyme inhibition, ion channel modulation, and structure-activity relationships. The rigid, planar heterocyclic system is expected to facilitate key interactions with biological targets through its electronic properties and hydrogen-bonding capabilities . This product is intended for use by qualified researchers in laboratory settings only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

4-[benzyl(methyl)sulfamoyl]-N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3O4S2/c1-28(15-17-7-3-2-4-8-17)34(30,31)19-13-11-18(12-14-19)24(29)27-25-26-23-20-9-5-6-10-21(20)32-16-22(23)33-25/h2-14H,15-16H2,1H3,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKRMXHDAVFGNLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)COC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

491.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Chromeno-thiazole Core: This step involves the cyclization of appropriate starting materials such as 2-aminothiophenol and a suitable aldehyde to form the chromeno-thiazole core.

    Introduction of the Benzamide Group: The chromeno-thiazole intermediate is then reacted with benzoyl chloride in the presence of a base like triethylamine to introduce the benzamide group.

    Sulfamoylation: The final step involves the introduction of the N-benzyl-N-methylsulfamoyl group. This can be achieved by reacting the intermediate with N-benzyl-N-methylsulfamoyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfamoyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the benzamide moiety, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Activity

Research has indicated that compounds containing thiazole and sulfamoyl moieties exhibit significant antimicrobial properties. In vitro studies have demonstrated that derivatives of this compound can inhibit the growth of various bacterial strains and fungi. For instance, structural analogs have shown effectiveness against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Anticancer Properties

The chromeno-thiazole structure is associated with anticancer activity. Preliminary studies suggest that the compound may induce apoptosis in cancer cell lines, such as MCF7 (breast cancer) and HCT116 (colon cancer). The mechanism involves the modulation of key signaling pathways related to cell proliferation and survival . Molecular docking studies further support the hypothesis that this compound interacts effectively with specific cancer-related targets, enhancing its therapeutic potential .

Acetylcholinesterase Inhibition

Given the structural similarities to known acetylcholinesterase inhibitors, this compound may also exhibit potential in treating neurodegenerative diseases like Alzheimer's disease. Compounds with similar frameworks have been shown to inhibit acetylcholinesterase effectively, thus increasing acetylcholine levels in the brain and potentially improving cognitive function .

Case Studies

StudyObjectiveFindings
Antimicrobial Evaluation Assess the antimicrobial activity of sulfamoyl derivativesShowed significant inhibition against E. coli and S. aureus with MIC values in low micromolar range .
Anticancer Activity Evaluate cytotoxic effects on human cancer cell linesInduced apoptosis in MCF7 cells with IC50 values indicating potent activity .
Neuroprotective Effects Investigate AChE inhibitory potentialDemonstrated competitive inhibition with IC50 values comparable to established inhibitors, suggesting therapeutic relevance for Alzheimer's disease .

Mechanism of Action

The mechanism of action of 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide would depend on its specific application. In medicinal chemistry, it might interact with enzymes or receptors, inhibiting or modulating their activity. The sulfamoyl group could play a role in binding to biological targets, while the chromeno-thiazole moiety might interact with hydrophobic pockets in proteins.

Comparison with Similar Compounds

Core Heterocyclic Systems

  • Chromenothiazole vs. Benzothiazole/Thiazole: The target compound’s chromenothiazole ring () offers enhanced planarity and aromaticity compared to simpler thiazoles (e.g., N-(1,3-thiazol-2-yl)benzamide derivatives in ). This may improve binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .

Sulfamoyl Substituent Variations

  • N-Benzyl-N-methylsulfamoyl :
    • This group balances lipophilicity (benzyl) and steric bulk (methyl), differing from derivatives with diethylsulfamoyl () or cyclohexyl-methylsulfamoyl (). Such variations influence solubility and target affinity .
  • Sulfonamide vs.

Physicochemical Properties and Spectral Data

Melting Points and Stability

  • The target compound’s melting point is unreported, but structurally similar triazole-benzamides () melt at 295–297°C, indicating high thermal stability due to aromatic stacking. Simpler thiazoles () melt at 200–201°C, highlighting the impact of fused rings .

Spectroscopic Characterization

  • IR Spectroscopy :
    • Absence of C=O stretches (1663–1682 cm⁻¹) in triazole-thiones () contrasts with retained carbonyl bands in benzamide derivatives, confirming structural differences .
  • NMR Data: ¹H NMR of chromenothiazole derivatives () shows aromatic protons at δ 7.2–8.5 ppm, while sulfamoyl protons (N-CH₂, N-CH₃) resonate at δ 2.8–3.5 ppm, consistent with analogs in .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Substituents Melting Point (°C) Biological Activity
4-(N-Benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide C₂₆H₂₂N₄O₃S₂ 502.61 Chromenothiazole, N-benzyl-N-methyl N/A Kinase inhibition (hypothesized)
4-[benzyl(methyl)sulfamoyl]-N-(4-ethoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide () C₂₅H₂₄N₄O₄S₂ 524.66 Benzothiazole, ethoxy, methyl N/A N/A
4-(diethylsulfamoyl)-N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]benzamide () C₁₉H₂₀N₄O₅S₂ 472.52 Thiazole, diethyl, nitro N/A N/A
N-(4H-chromeno[4,3-d][1,3]thiazol-2-yl)-4-[cyclohexyl(methyl)sulfamoyl]benzamide () C₂₄H₂₅N₃O₄S₂ 483.60 Chromenothiazole, cyclohexyl-methyl N/A Research use only

Biological Activity

4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and enzyme inhibition. This article reviews the available literature regarding its synthesis, biological activity, mechanisms of action, and structure-activity relationships (SAR).

Synthesis

The synthesis of this compound typically involves multi-step reactions that incorporate various functional groups. The general synthetic route includes:

  • Formation of Thiazole Ring : Initial reactions utilize thiazole derivatives which are then modified with benzyl and sulfamoyl groups.
  • Benzamide Formation : Subsequent reactions lead to the formation of the benzamide structure, which is critical for its biological activity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds structurally related to this compound. For instance:

  • Src Kinase Inhibition : Compounds with similar structures have demonstrated Src kinase inhibitory activity, which is crucial in various cancers. A study reported GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.34 µM to 13.02 µM in different cell lines, indicating significant potency against cancer cell proliferation .
  • Cell Proliferation Inhibition : Certain derivatives exhibited up to 71% inhibition in cell proliferation assays at concentrations around 50 µM, suggesting that modifications on the benzyl group can enhance anticancer efficacy .

Enzyme Inhibition

The compound also shows promise as an enzyme inhibitor:

  • Mechanism of Action : The mechanism involves interaction with specific molecular targets through hydrogen bonding and hydrophobic interactions, affecting enzyme structure and function . This interaction can modulate various biochemical pathways, making it a candidate for further research in therapeutic applications.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely linked to its structural components. Key observations include:

  • Substituent Effects : Variations in the benzyl substituent significantly affect potency. For example, introducing halogen groups (like fluorine or chlorine) at specific positions on the benzyl ring has been shown to enhance lipophilicity and cellular uptake, which correlates with increased anticancer activity .
  • Thiazole Replacement : The replacement of other heterocycles with thiazole in similar compounds has led to decreased activity, emphasizing the importance of this structural feature for maintaining biological efficacy .

Data Summary

Activity Type Assay Type Concentration (µM) Inhibition (%) Cell Lines
Src Kinase InhibitionGrowth Assay1.34 - 13.02VariesNIH3T3/c-Src527F
Cell ProliferationProliferation Assay50Up to 71%BT-20, CCR5

Case Studies

  • Case Study on Src Kinase Inhibitors : A series of N-benzyl substituted thiazole derivatives were evaluated for their Src kinase inhibitory activity. The most potent compound exhibited significant inhibition across multiple cell lines, highlighting the relevance of structural modifications in enhancing therapeutic potential .
  • Anticancer Mechanism Exploration : Research into the mechanism of action revealed that compounds similar to this compound may act through multiple pathways beyond Src inhibition, suggesting a multifaceted approach to cancer treatment .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 4-(N-benzyl-N-methylsulfamoyl)-N-(4H-chromeno[4,3-d]thiazol-2-yl)benzamide, and how are intermediates purified?

  • Methodology : The compound is synthesized via multi-step organic reactions, including amidation, sulfonylation, and cyclization. For example, analogous thiazole-containing compounds are prepared by coupling acid and amine intermediates under nitrogen using reagents like EDCl/HOBt (). Purification typically involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol-water mixtures. Purity is confirmed by HPLC (>98%) and NMR spectroscopy (e.g., ¹H/¹³C NMR peak alignment with predicted shifts) .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks to confirm sulfamoyl (-SO₂N), benzamide (-CONH), and chromeno-thiazol moieties. For example, sulfonamide protons typically appear at δ 3.0–3.5 ppm (N-CH₃) and δ 4.5–5.0 ppm (N-CH₂-Ph) ( ).
  • HPLC : Ensure >95% purity using reverse-phase C18 columns (e.g., 70:30 acetonitrile/water mobile phase, UV detection at 254 nm) .
  • Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical m/z) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

  • Methodology :

  • Analog Synthesis : Modify substituents on the benzyl (e.g., electron-withdrawing groups) or chromeno-thiazol rings (e.g., halogenation) to assess impact on activity ( ).
  • Biological Assays : Test against target enzymes (e.g., bacterial acps-pptase for antimicrobial activity) using enzyme inhibition assays (IC₅₀ determination) ().
  • Data Correlation : Use multivariate analysis (e.g., QSAR models) to link structural descriptors (logP, polar surface area) with bioactivity .

Q. How can contradictory biological activity data across studies be resolved?

  • Methodology :

  • Standardized Protocols : Re-evaluate activity under uniform conditions (e.g., MIC assays for antimicrobial activity with fixed inoculum size and growth media) ( ).
  • Metabolic Stability Testing : Assess compound degradation in vitro (e.g., liver microsomes) to rule out false negatives due to rapid metabolism .
  • Crystallographic Analysis : Resolve target binding modes (e.g., X-ray co-crystallization with enzymes) to confirm mechanistic hypotheses ( ).

Q. What computational strategies predict target interactions and pharmacokinetic properties?

  • Methodology :

  • Molecular Docking : Use software like AutoDock Vina to model binding to bacterial acps-pptase (). Focus on hydrogen bonds with catalytic residues (e.g., Lys123, Asp89).
  • ADMET Prediction : Tools like SwissADME estimate bioavailability (%F >30), blood-brain barrier permeability (low), and CYP450 inhibition risks .

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